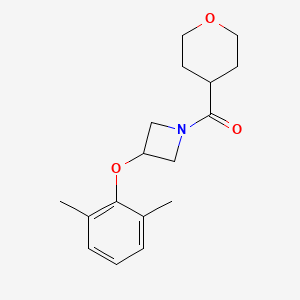![molecular formula C23H16ClN3O B5379405 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5379405.png)
2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as BCA and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of BCA is not fully understood. However, it has been suggested that BCA may inhibit the activity of certain enzymes and proteins that play a role in inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
BCA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that play a role in inflammation, cancer, and neurodegenerative diseases. BCA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. BCA also exhibits potent anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for further research. However, BCA also has limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well studied.
Direcciones Futuras
There are several future directions for BCA research. One potential direction is to further investigate its anti-inflammatory, anti-cancer, and anti-microbial properties. Another potential direction is to study its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of BCA and its potential side effects.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile, or BCA, is a promising chemical compound that has gained significant attention in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand the potential of BCA in various applications.
Métodos De Síntesis
The synthesis method of BCA involves the reaction of 2-aminobenzimidazole with 4-chlorobenzyl 2-bromo-4-methoxyphenyl ether and acrylonitrile. The reaction is carried out in the presence of a catalytic amount of copper iodide and potassium carbonate in dimethylformamide. The resulting product is then purified through column chromatography to obtain pure BCA.
Aplicaciones Científicas De Investigación
BCA has been studied for its potential application in various scientific research areas. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. BCA has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c24-19-9-5-17(6-10-19)15-28-20-11-7-16(8-12-20)13-18(14-25)23-26-21-3-1-2-4-22(21)27-23/h1-13H,15H2,(H,26,27)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOJYWNAZJUWLQ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)
![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)



![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5379355.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
![N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5379380.png)
![4-[(4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}-1,4'-bipiperidin-1'-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5379401.png)